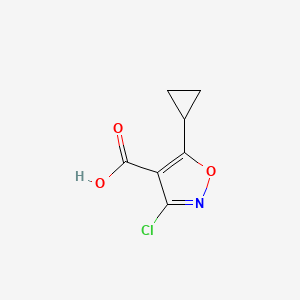

3-Chloro-5-cyclopropyl-1,2-oxazole-4-carboxylic acid

Description

3-Chloro-5-cyclopropyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted with chlorine at position 3, a cyclopropyl group at position 5, and a carboxylic acid moiety at position 4. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chlorine atom enhances electrophilicity at position 3, while the cyclopropyl group contributes to metabolic stability due to its rigid, non-planar geometry. The carboxylic acid group enables further functionalization, such as salt formation or esterification .

Properties

IUPAC Name |

3-chloro-5-cyclopropyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-6-4(7(10)11)5(12-9-6)3-1-2-3/h3H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBHRWVELFFHBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NO2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Ketoamide Precursors

- Method : Reacting β-ketoamide derivatives with halogenating agents under basic conditions to induce cyclization.

- Example :

Ethyl 3-cyclopropyl-3-oxopropanoate → Cyclocondensation with NH2OH·HCl → 5-Cyclopropylisoxazole-4-carboxylate intermediate - Chlorination : Subsequent treatment with POCl3 or N-chlorosuccinimide (NCS) introduces the 3-chloro substituent.

[3+2] Cycloaddition of Nitrile Oxides

- Metal-Free Approach :

Nitrile oxides (generated in situ from aldoximes) react with cyclopropane-containing alkynes to form the isoxazole core.

Conditions : Microwave irradiation or thermal activation (60–80°C). - Regioselectivity : Controlled by alkyne substitution patterns.

Functional Group Introduction

Cyclopropyl Group Installation

- Cyclopropanation :

Use of cyclopropyl Grignard reagents or Simmons–Smith conditions (CH2I2, Zn-Cu) on α,β-unsaturated esters. - Example :

Methyl acrylate → Simmons–Smith reaction → Cyclopropanated ester → Hydrolysis to carboxylic acid

Carboxylic Acid Formation

- Hydrolysis : Acidic or basic hydrolysis of ester intermediates (e.g., ethyl → carboxylic acid).

- Oxidation : KMnO4 or RuO4-mediated oxidation of methyl groups, though less common due to overoxidation risks.

Chlorination Protocols

Optimized Synthetic Pathways

Route A: Sequential Cyclization-Chlorination

Route B: One-Pot Cycloaddition

- Reactants : Cyclopropylethyne + 3-chloro-4-cyanoisoxazole (from aldoxime/nitrile oxide).

- Conditions : Microwave-assisted, 100°C, 30 min (yield: 55–60%).

- Post-modification : Cyano group hydrolysis to carboxylic acid using H2SO4/H2O.

Critical Challenges and Solutions

- Regioselectivity : Competing 1,3-dipolar cycloaddition products mitigated by steric directing groups.

- Cyclopropane Stability : Use of low-temperature conditions (-78°C) during Grignard reactions prevents ring-opening.

- Purification : Silica gel chromatography or recrystallization (EtOAc/hexane) achieves >95% purity.

Green Chemistry Considerations

- Solvent Alternatives : Replacement of dichloromethane with cyclopentyl methyl ether (CPME) in chlorination steps.

- Catalyst-Free Methods : Microwave-assisted cycloadditions reduce reliance on transition metals.

Industrial-Scale Adaptations

- Patent CN106187894A : Highlights a chlorination protocol using HCl/H2O2 instead of sulfonic acid chlorides, reducing toxic byproducts.

- Continuous Flow Systems : Microreactors improve heat transfer during exothermic cyclization steps.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-cyclopropyl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce the compound to its corresponding alcohol or amine.

Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Chloro-5-cyclopropyl-1,2-oxazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclopropyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Comparisons

Electronic Effects

- Chlorine vs. Bromine (Position 3): The brominated analog (232.03 g/mol, ) exhibits greater polarizability and steric bulk compared to the chloro derivative. This may enhance halogen bonding in biological systems but reduce solubility in polar solvents.

- Aromatic vs.

Steric and Conformational Effects

- Cyclopropyl vs.

Functional Group Modifications

- Carboxylic Acid vs. Methyl Ester (Position 4): The methyl ester derivative () offers higher lipophilicity (logP ~3.2 estimated), favoring blood-brain barrier penetration, whereas the free acid form enhances water solubility and salt formation.

Biological Activity

3-Chloro-5-cyclopropyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its pharmacological significance. Its molecular formula is , and it possesses unique structural characteristics that contribute to its biological activity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | |

| MCF-7 (Breast Cancer) | 8.7 | |

| HeLa (Cervical Cancer) | 12.3 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies have shown that it inhibits the growth of several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Bacillus subtilis | 20 µg/mL |

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial growth:

- Enzyme Inhibition : The compound acts as an inhibitor of various kinases and phosphatases, which are crucial for cell signaling pathways.

- Apoptosis Induction : Flow cytometry assays have revealed that treatment with this compound leads to increased levels of pro-apoptotic proteins such as p53 and caspase-3 in cancer cells.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

- Study on Lung Cancer : In a study involving A549 lung cancer cells, the compound was found to significantly reduce cell viability at concentrations as low as 10 µM, suggesting a potent anticancer effect.

- Antibacterial Efficacy : A study assessing the antibacterial activity against Staphylococcus aureus reported that the compound exhibited a MIC of 32 µg/mL, comparable to standard antibiotics like penicillin.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-5-cyclopropyl-1,2-oxazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : A common approach for synthesizing oxazole-carboxylic acid derivatives involves condensation reactions. For example, refluxing 3-formyl-indole-2-carboxylic acid with thioxo-thiazolidinone in acetic acid and sodium acetate yields analogous heterocyclic carboxylic acids . Adjusting stoichiometry (e.g., 1:1 molar ratio of aldehyde to thiazolidinone) and reaction time (2.5–3 hours) optimizes yield. Purification via recrystallization from acetic acid is critical for isolating crystalline products.

- Key Variables : Temperature control (reflux vs. room temperature), solvent polarity, and catalyst loading (e.g., sodium acetate) significantly impact regioselectivity and purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min to assess purity (>97% threshold).

- Spectroscopy :

- IR : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹).

- NMR : -NMR should show cyclopropyl protons as a multiplet (δ 1.0–2.0 ppm) and the oxazole proton as a singlet (δ 8.2–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) can validate molecular weight (e.g., expected [M+H]⁺ for C₇H₇ClNO₃: 212.01) .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

- Methodology : Due to its carboxylic acid group, use polar aprotic solvents like DMSO (for stock solutions) diluted in PBS (pH 7.4) for aqueous compatibility. Solubility testing at 25°C should precede assay design to avoid precipitation.

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Analysis : The cyclopropyl group induces ring strain, enhancing electrophilicity at the 3-chloro position. Compare kinetic data (e.g., ) with non-cyclopropyl analogs (e.g., 3-chloro-5-methyl derivatives) to quantify strain effects. Use DFT calculations to map electron density at reactive sites .

- Experimental Design : Perform competitive reactions with nucleophiles (e.g., amines, thiols) in DMF at 60°C, monitoring substitution via -NMR or LC-MS .

Q. What strategies mitigate contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Dose-Response Curves : Test across a broad concentration range (0.1–100 μM) to distinguish specific activity from nonspecific toxicity.

- Enzyme Assays : Use purified bacterial dihydrofolate reductase (DHFR) to isolate target engagement vs. whole-cell assays, which may conflate membrane permeability and target effects .

- Control Compounds : Include structurally similar analogs (e.g., 5-methyl-oxazole derivatives) to validate substituent-specific effects .

Q. How can computational modeling predict binding interactions of this compound with cytochrome P450 enzymes?

- Methodology :

- Docking Studies : Use AutoDock Vina with CYP3A4 crystal structures (PDB: 4I3G). Focus on hydrophobic interactions between the cyclopropyl group and enzyme active sites.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen bonding with catalytic residues (e.g., heme iron coordination) .

Key Considerations

- Stability : Store at –20°C in anhydrous DMSO to prevent hydrolysis of the oxazole ring .

- Biological Testing : Pre-screen for cytotoxicity (e.g., HEK293 cells) before antimicrobial assays to exclude false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.